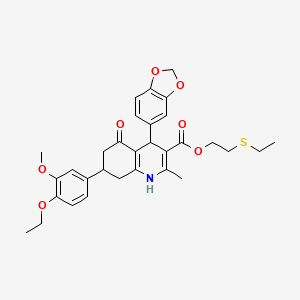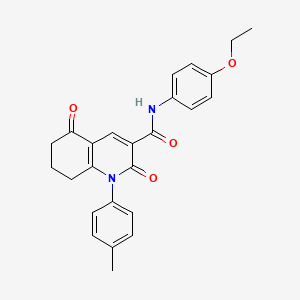![molecular formula C22H16ClN3O B11590588 6-[2-(4-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B11590588.png)
6-[2-(4-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-(4-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is a synthetic organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The structure of this compound consists of an indole fused with a quinoxaline ring system, with a 4-chlorophenoxyethyl substituent at the 6-position.
準備方法
The synthesis of 6-[2-(4-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline typically involves a multi-step process starting from isatin or its derivatives . One common synthetic route includes the following steps:
Condensation Reaction: Isatin reacts with an appropriate amine to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the indoloquinoxaline core.
Substitution: The 4-chlorophenoxyethyl group is introduced via a substitution reaction.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and specific reaction conditions to ensure efficient synthesis.
化学反応の分析
6-[2-(4-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
6-[2-(4-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its antiviral and antimicrobial properties are being explored for the development of new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-[2-(4-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which leads to cytotoxic effects in cancer cells . It may also inhibit specific enzymes and signaling pathways involved in cell proliferation and survival.
類似化合物との比較
6-[2-(4-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives, such as:
- 6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
- 6-[2-(4-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
These compounds share a similar core structure but differ in their substituents, which can influence their biological activity and chemical properties. The unique 4-chlorophenoxyethyl group in this compound contributes to its distinct biological activities and potential therapeutic applications.
特性
分子式 |
C22H16ClN3O |
|---|---|
分子量 |
373.8 g/mol |
IUPAC名 |
6-[2-(4-chlorophenoxy)ethyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C22H16ClN3O/c23-15-9-11-16(12-10-15)27-14-13-26-20-8-4-1-5-17(20)21-22(26)25-19-7-3-2-6-18(19)24-21/h1-12H,13-14H2 |
InChIキー |
XUXUEISYAMDSEU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCOC5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[2-({1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-1H-1,2,3-triazol-4-yl}carbonyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11590514.png)
![1-(3-methylbenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B11590518.png)
![(3Z)-1-ethyl-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11590521.png)
![(5Z)-5-(naphthalen-1-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11590523.png)
![4-[({(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl}acetyl)amino]benzoic acid](/img/structure/B11590536.png)



![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B11590558.png)
![2-[(Isopropoxycarbonyl)amino]ethyl 4-methylphenylcarbamate](/img/structure/B11590570.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11590577.png)
![2-(4-bromophenyl)-2-oxoethyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B11590580.png)
![2-methylpropyl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11590584.png)
![{4-bromo-2-[(Z)-(5-oxo-1-propyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11590585.png)
